molecular formula C5H7ClN4S B2715538 1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride CAS No. 2504201-95-8

1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride

Cat. No.: B2715538
CAS No.: 2504201-95-8
M. Wt: 190.65
InChI Key: CPRCFNDLKFTQOG-UHFFFAOYSA-N
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Description

“1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride” is a compound with a molecular weight of 190.66 . The compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H6N4S.ClH/c6-1-4-2-10-5-7-3-8-9(4)5;/h2-3H,1,6H2;1H . This indicates the presence of a triazole ring fused with a thiadiazine ring, which is a common structural feature in heterocyclic compounds .

The IR (KBr) vmax (cm −1) values are 3060 (NH str.), 1600 (C=N str.), 1462 (C=C str.), 1240 (N–N=C str.), 700 (C–S–C str.) . The 1 H NMR (DMSO-, 500 MHz) δ ppm values are 2.0 (3H, s, CH 3), 8.0–8.2 (6H, m, Ar–H), 8.9 (2H, d, J = 4.0 Hz, pyridyl H), 11.1 (1H, bs, –NH, D 2 O exch.) . The 13 C NMR (125.76 MHz, DMSO-) δ ppm values are 62.9, 116.4, 121.5, 150.1, 167.6 .

Scientific Research Applications

Synthesis and Potential Applications

Convenient Synthesis and Antimicrobial Activity : A study detailed the synthesis of some 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing a similar moiety, exploring their potential antimicrobial activities. This research highlights the possibility of using such compounds in developing new antimicrobial agents (Taha, 2008).

Microwave-Assisted Synthesis and Antimicrobial Activity : Another study presented the microwave-assisted synthesis of N-bridged triazolo[3,4-b]thiadiazine and triazolo[3,4-b]thiadiazole derivatives, showing significant results against various bacterial and fungal strains. This emphasizes the efficiency of microwave synthesis in producing compounds with notable antimicrobial properties (El‐Sayed, Assy, & Mohamed, 2020).

Molecular Recognition Properties : Research on the synthesis of novel heterocyclic molecular tweezers with arms of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol and their molecular recognition properties for arylamines demonstrated selective sequence and supramolecular complex formation. This suggests potential applications in molecular recognition and sensing technologies (Mei, 2013).

Luminescence and Electrochemical Properties : The synthesis and characterization of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives and their europium complexes revealed strong luminescence intensities and good fluorescence quantum yields. Such compounds could be explored for applications in materials science, specifically in developing luminescent materials (Yan et al., 2014).

Properties

IUPAC Name

[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S.ClH/c6-1-4-2-10-5-7-3-8-9(4)5;/h2-3H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRCFNDLKFTQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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